{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound belonging to the thiazole family. It has a molecular formula of C24H20N2O2S and a molecular weight of 400.5 g/mol. This compound is characterized by the presence of a triphenylmethyl group attached to an amino-thiazole ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation . One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the triphenylmethyl group through a protection reaction. The final step involves the attachment of the acetic acid moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to participate in various biochemical processes, and the triphenylmethyl group can influence the compound’s binding affinity and selectivity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid: Another compound with a similar structure but different functional groups.
2-(2-Aminothiazol-4-yl)acetic acid: Lacks the triphenylmethyl group, resulting in different chemical properties and applications.
Uniqueness
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to the presence of the triphenylmethyl group, which imparts specific steric and electronic properties to the molecule. This makes it particularly useful in applications where selective protection or modification of functional groups is required .
Properties
IUPAC Name |
2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-22(28)16-21-17-29-23(25-21)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H,16H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMZKBZQZGAGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545459 | |
Record name | {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64220-26-4 | |
Record name | {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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